Cas no 1173019-44-7 (Oxibendazole-D7)

Oxibendazole-D7 structure
Oxibendazole-D7 structure
Product Name:Oxibendazole-D7
CAS No:1173019-44-7
MF:C12H15N3O3
MW:256.30893445015
MDL:MFCD16652535
CID:1073474
PubChem ID:329754304
Update Time:2025-04-20

Oxibendazole-D7 Chemical and Physical Properties

Names and Identifiers

    • Oxibendazole-D7
    • methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate
    • Oxibendazole D7
    • Methyl N-[5-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate; Oxibendazole D7; Oxibendazole-d7; Oxibendazole D7 (propyl D7)
    • Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate
    • 1173019-44-7
    • Oxibendazole-d7, VETRANAL(TM), analytical standard
    • DTXSID40746814
    • MDL: MFCD16652535
    • Inchi: 1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2
    • InChI Key: RAOCRURYZCVHMG-JOMZKNQJSA-N
    • SMILES: O(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C1C=CC2=C(C=1)NC(NC(=O)OC)=N2

Computed Properties

  • Exact Mass: 256.15527857g/mol
  • Monoisotopic Mass: 256.15527857g/mol
  • Isotope Atom Count: 7
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 76.2Ų

Oxibendazole-D7 Security Information

  • Symbol: GHS08
  • Signal Word:Warning
  • Hazard Statement: H361
  • Warning Statement: P281
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 63
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn

Oxibendazole-D7 Pricemore >>

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